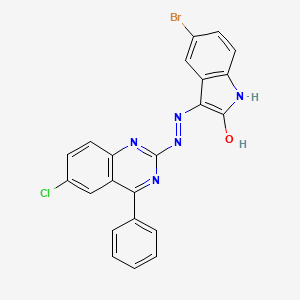
(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a useful research compound. Its molecular formula is C22H13BrClN5O and its molecular weight is 478.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Indole Derivatives
This compound is an indole derivative. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Actividad Biológica
(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on recent studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of hydrazone linkages between 5-bromoindolin-2-one derivatives and quinazoline moieties. The general synthetic route includes:
- Formation of Indolin Derivative : Starting from 5-bromoindolin-2-one.
- Hydrazone Formation : Reaction with 6-chloro-4-phenylquinazolin-2-yl hydrazine under acidic conditions.
- Purification : The product is purified using recrystallization techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. Notably, the compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 7.17 ± 0.94 | |
| A549 (Lung Cancer) | 2.93 ± 0.47 | |
| H441 (Non-Small Cell Lung Cancer) | 185.5 |
The compound demonstrates a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
The biological activity is believed to be mediated through several mechanisms:
- VEGFR Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis. The IC50 values for VEGFR inhibition were reported at approximately 0.728 µM and 0.503 µM for specific derivatives .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, leading to reduced viability and increased cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, contributing to its anticancer effects.
Case Studies
A notable study evaluated a series of indolinone derivatives, including this compound, against a panel of human tumor cell lines. The findings revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
Propiedades
IUPAC Name |
5-bromo-3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClN5O/c23-13-6-8-17-15(10-13)20(21(30)25-17)28-29-22-26-18-9-7-14(24)11-16(18)19(27-22)12-4-2-1-3-5-12/h1-11,25,30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYOHRHOWNGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













